N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a piperidine-derived acetamide compound characterized by a 2-aminoethyl-piperidinylmethyl backbone and an isopropyl substituent on the acetamide nitrogen. The compound’s molecular weight is 241.38 g/mol (InChIKey: HBNKUBYHKIAKJG-UHFFFAOYNA-N) .
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-11(2)16(12(3)17)10-13-6-4-5-8-15(13)9-7-14/h11,13H,4-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMPHCRCVGAXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-piperidone with ethylenediamine under controlled conditions to form the aminoethyl-piperidine intermediate. This intermediate is then reacted with isopropyl-acetamide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine-Acetamide Core
(a) N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
- Key Difference : Cyclopropyl group replaces isopropyl.
- Properties : Similar molecular weight (241.38 g/mol) but altered steric and electronic profiles due to the smaller cyclopropyl ring. May exhibit distinct binding kinetics in biological targets.
- Status : Discontinued across all quantities (1g–500mg) .
(b) N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide
- Key Difference : Piperidin-3-ylmethyl substituent instead of 2-ylmethyl.
- Properties : Molecular weight 241.38 g/mol (CAS: 1353946-82-3). The positional isomerism at the piperidine ring could affect solubility and receptor interactions.
- Status : Discontinued .
(c) N-cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide
Functional Group Modifications
(a) (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Key Difference: Hydroxyimino (oxime) group and ethyl-piperidine substituent.
- Synthesis : Two methods (A and B) yield 68% and 72%, respectively. Purity confirmed via TLC (Rf = 0.40) and NMR .
- Applications : Oxime groups are often used in prodrugs or metal-chelating agents.
(b) N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
- Key Difference : Chloro-acetyl group introduces electrophilic reactivity.
- Properties: Potential use in covalent inhibitor design. Limited commercial data (CAS: 1353988-66-5) .
Complex Pharmacophores in Patent Compounds
(a) N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide
- Structure : Incorporates pyrimidine and piperazine rings.
- Applications : Likely targets kinases or G-protein-coupled receptors (GPCRs) due to pyrimidine’s role in kinase inhibition. Molecular weight 515 g/mol (Example 121, m/e 515 (M+H)+) .
(b) 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide
Comparative Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Implications and Limitations
- Pharmacological Potential: The isopropyl and cyclopropyl analogs may differ in CNS penetration due to lipophilicity variations. Patent compounds with pyrimidine cores suggest kinase-targeting applications .
- Synthesis Challenges : Discontinued status of several analogs (e.g., ) may reflect synthetic complexity or stability issues.
- Data Gaps : Melting/boiling points and detailed toxicity profiles are largely absent, highlighting the need for further characterization.
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, biological effects, and relevant case studies associated with this compound.
The synthesis of this compound typically involves the reaction of 1-(2-aminoethyl)piperidine with isopropyl acetamide under controlled conditions. The reaction generally requires a base such as sodium hydroxide to facilitate nucleophilic substitution, followed by purification methods like recrystallization or chromatography to isolate the desired product.
Chemical Structure
- Molecular Formula : C13H25N3O
- Molecular Weight : 255.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that similar piperidine compounds showed cytotoxic effects against FaDu hypopharyngeal tumor cells, with better efficacy than the reference drug bleomycin . The mechanism appears to involve apoptosis induction through specific interactions with cellular targets.
2. Neuroprotective Effects
The compound has also been investigated for its potential neuroprotective effects. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . This inhibition can enhance cholinergic signaling and potentially improve cognitive functions.
3. Antimicrobial Activity
Preliminary research suggests that derivatives of this compound may possess antimicrobial properties. For example, similar piperidine compounds have been evaluated for their activity against various bacterial strains, indicating potential use in treating infections .
Case Studies and Research Findings
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